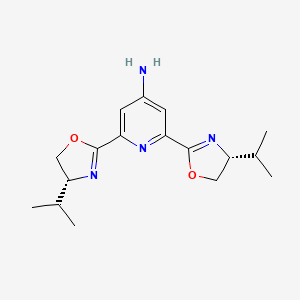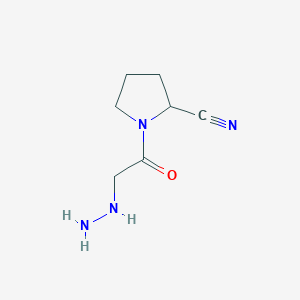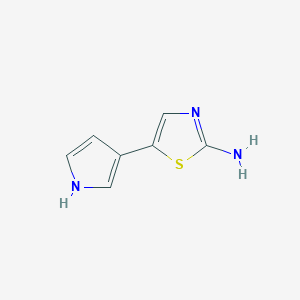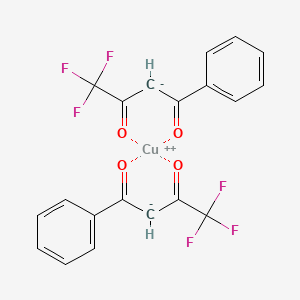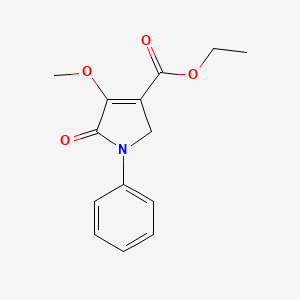
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is a complex organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester typically involves multiple steps. One common approach starts with the preparation of 5-formyl-2-furanylboronic acid, which can be synthesized through the reaction of 5-formyl-2-furanboronic acid with appropriate reagents . This intermediate is then subjected to further reactions to introduce the benzoic acid and carbamoylmethyl ester functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is 3-(5-Carboxy-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Reduction: The major product is 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester groups, potentially inhibiting or modifying enzyme activity. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-furanylboronic acid
- 5-Formyl-2-thienylboronic acid
- 3-(5-Benzylfuran-2-yl)-3-phenylpropanoic acid
Uniqueness
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is unique due to its combination of a furan ring with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 3-(5-formylfuran-2-yl)benzoate |
InChI |
InChI=1S/C14H11NO5/c15-13(17)8-19-14(18)10-3-1-2-9(6-10)12-5-4-11(7-16)20-12/h1-7H,8H2,(H2,15,17) |
InChI Key |
WRCLUTLBGWJTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)N)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)

![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
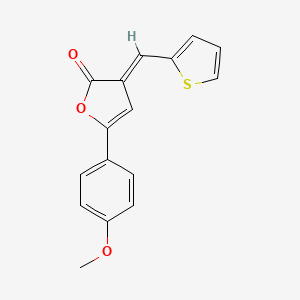
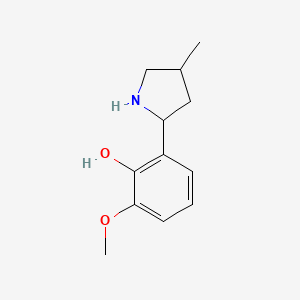

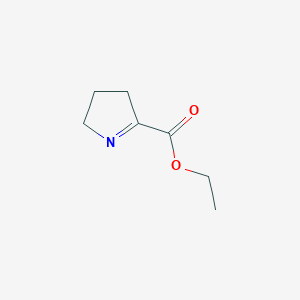
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)

